![molecular formula C10H19NO2 B1484672 trans-2-{[(Oxan-4-yl)methyl]amino}cyclobutan-1-ol CAS No. 1867868-87-8](/img/structure/B1484672.png)
trans-2-{[(Oxan-4-yl)methyl]amino}cyclobutan-1-ol
Descripción general
Descripción
“trans-2-{[(Oxan-4-yl)methyl]amino}cyclobutan-1-ol” is a chemical compound with the CAS Number: 2413365-26-9 . Its IUPAC name is (1S,2S)-2-((tetrahydro-2H-pyran-4-yl)amino)cyclobutan-1-ol . The compound has a molecular weight of 171.24 .
Molecular Structure Analysis
The InChI code for “trans-2-{[(Oxan-4-yl)methyl]amino}cyclobutan-1-ol” is 1S/C9H17NO2/c11-9-2-1-8(9)10-7-3-5-12-6-4-7/h7-11H,1-6H2/t8-,9-/m0/s1 . This code provides a specific textual representation of the compound’s molecular structure.Physical And Chemical Properties Analysis
The physical form of “trans-2-{[(Oxan-4-yl)methyl]amino}cyclobutan-1-ol” is solid .Aplicaciones Científicas De Investigación
Synthesis and Structural Properties :
- The synthesis of 2-amino-1,3-diols incorporating the cyclobutane ring, including cis- and trans-cyclobutane threoninols, has been achieved. The cyclobutane ring adds conformational restriction to these compounds (Pérez-Fernández et al., 2008).
- Studies have shown the ability of the cyclobutane ring to act as a structure-promoting unit in both monomers and dimers, evidenced by NMR structural study and DFT theoretical calculations (Izquierdo et al., 2005).
Helical Folding and Molecular Modeling :
- Research indicates a marked preference for the folding of trans-2-aminocyclobutane carboxylic acid oligomers into a well-defined 12-helical conformation in both solution and solid state (Fernandes et al., 2010).
Chemical Properties and Potential Biomedical Applications :
- Cyclobutyl-containing analogues of threonine have been synthesized, which can be considered as achiral conformationally restricted analogues of threonine. These compounds have distinct pKa values and almost planar cyclobutane rings, suggesting potential in biomedical applications (Feskov et al., 2017).
Stereochemistry and Molecular Interactions :
- The influence of cis/trans stereochemistry on condensed phase and monolayer structure has been investigated, revealing differences in thermal stability, fluidity, and molecular organization between cis- and trans-stereoisomers (Sorrenti et al., 2016).
Synthesis of Diverse Cyclobutane Derivatives :
- Studies on the synthesis of cyclobutane beta-amino acid oligomers and their structural properties suggest the potential for creating a variety of derivatives with specific properties (Radchenko et al., 2010).
Applications in Drug Discovery :
- Cyclobutane diamines are considered promising sterically constrained diamine building blocks for drug discovery, with specific emphasis on their synthesis and conformational preferences (Radchenko et al., 2010).
Propiedades
IUPAC Name |
(1R,2R)-2-(oxan-4-ylmethylamino)cyclobutan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO2/c12-10-2-1-9(10)11-7-8-3-5-13-6-4-8/h8-12H,1-7H2/t9-,10-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBDCVQDLXBZEIG-NXEZZACHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1NCC2CCOCC2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]([C@@H]1NCC2CCOCC2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
trans-2-{[(Oxan-4-yl)methyl]amino}cyclobutan-1-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



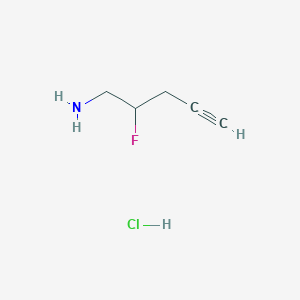

amine hydrochloride](/img/structure/B1484592.png)
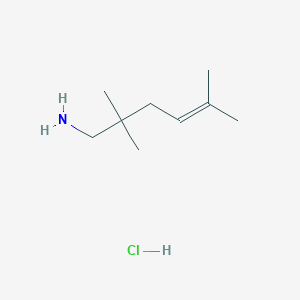
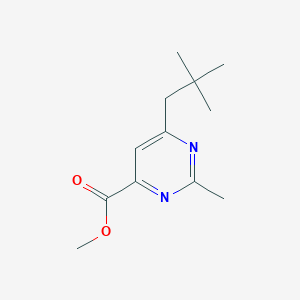
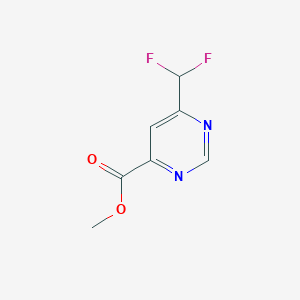


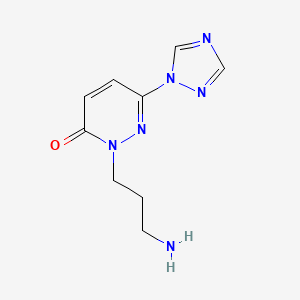
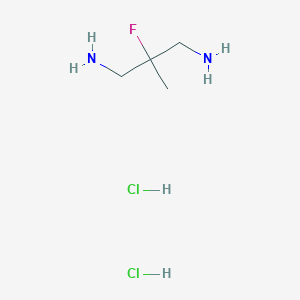
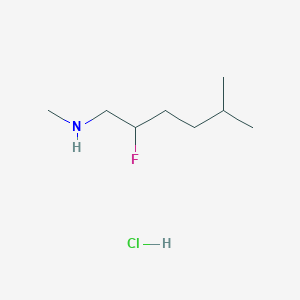

![3-Fluoro-3-[(2-fluorophenyl)methyl]azetidine hydrochloride](/img/structure/B1484610.png)
